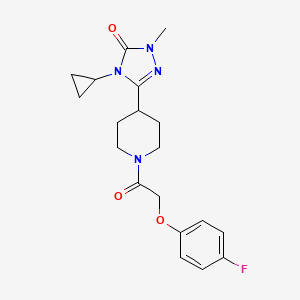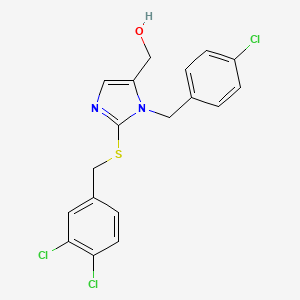
2-Bromo-5-(5-propoxypyridin-3-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(5-propoxypyridin-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(5-propoxypyridin-3-yl)pyrazine typically involves the formation of the pyrazine ring followed by the introduction of the bromine and propoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, pyrazole derivatives can be synthesized through a three-component reaction involving 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides . This method is metal-free and catalyst-free, offering mild conditions and high yields.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions are often employed in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(5-propoxypyridin-3-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The pyrazine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Suzuki–Miyaura coupling is a common reaction for forming carbon-carbon bonds involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Organometallic Reagents: Employed in substitution reactions.
Oxidizing and Reducing Agents: Used for modifying the pyrazine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-5-(5-propoxypyridin-3-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules, including potential drug candidates.
Materials Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Employed in the synthesis of compounds for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(5-propoxypyridin-3-yl)pyrazine involves its interaction with specific molecular targets. The pyrazine and pyridine rings can engage in various interactions with biological molecules, influencing pathways such as enzyme inhibition or receptor binding . detailed studies on its exact mechanism are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyrazine: Another pyrazine derivative with similar reactivity.
2-Bromo-5-chloropyridine: Shares the bromopyridine structure but differs in its chemical properties and applications.
Uniqueness
2-Bromo-5-(5-propoxypyridin-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazine and pyridine rings makes it versatile for various applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
2-bromo-5-(5-propoxypyridin-3-yl)pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-2-3-17-10-4-9(5-14-6-10)11-7-16-12(13)8-15-11/h4-8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESWONWZVCCBMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=CC(=C1)C2=CN=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2404536.png)

![4-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2404539.png)


![N-cyclohexyl-2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2404545.png)
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2404546.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2404547.png)



![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2404552.png)


